1-Isoquinolin-4-ylethanamine;dihydrochloride
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Overview
Description
It is commonly used in medical, environmental, and industrial research due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
Isoquinoline derivatives have been known to exhibit a wide range of biological activities .
Mode of Action
Isoquinoline derivatives have been reported to disrupt biological membrane systems . More research is needed to understand the exact interaction of this compound with its targets.
Biochemical Pathways
Isoquinoline derivatives have been associated with antioomycete activity against certain phytopathogens .
Result of Action
Some isoquinoline derivatives have shown potential in plant disease management .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isoquinolin-4-ylethanamine;dihydrochloride can be synthesized through various methods. Another method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetal under acidic conditions .
Industrial Production Methods: Industrial production often involves the use of metal catalysts or catalyst-free processes in water. For example, the Ullmann-type reaction using CuCl and amino acids as ligands has been employed for efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Isoquinolin-4-ylethanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline N-oxide.
Reduction: It can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: It undergoes electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly used.
Major Products:
Oxidation: Isoquinoline N-oxide.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Nitroisoquinoline and halogenated isoquinoline.
Scientific Research Applications
1-Isoquinolin-4-ylethanamine;dihydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It has been studied for its potential neuroprotective and antimicrobial properties.
Medicine: It is investigated for its anticancer potential and as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
1-Isoquinolin-4-ylethanamine;dihydrochloride is unique due to its specific structure and biological activities. Similar compounds include:
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective properties.
Berberine: An isoquinoline alkaloid with broad-spectrum anticancer activity.
These compounds share structural similarities but differ in their specific biological activities and applications.
Properties
IUPAC Name |
1-isoquinolin-4-ylethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.2ClH/c1-8(12)11-7-13-6-9-4-2-3-5-10(9)11;;/h2-8H,12H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKUBZDKLNNHQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC2=CC=CC=C21)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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